molecular formula C14H9N5OS B4651007 3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B4651007
M. Wt: 295.32 g/mol
InChI Key: NJYFGTCXVGVUTE-AATRIKPKSA-N
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Description

3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . This reaction proceeds under mild conditions and yields the desired triazolothiadiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: Its biological activity has been explored in various in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity observed. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it can form stable complexes with its targets, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial properties.

Uniqueness

3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the combination of the furan, pyridine, triazole, and thiadiazole rings in its structure.

Properties

IUPAC Name

3-(furan-2-yl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYFGTCXVGVUTE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 2
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 3
Reactant of Route 3
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 4
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 5
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 6
3-(2-FURYL)-6-[2-(3-PYRIDYL)VINYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

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